molecular formula C8H10O2 B7798392 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 60133-51-9

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No. B7798392
Key on ui cas rn: 60133-51-9
M. Wt: 138.16 g/mol
InChI Key: ARGGOKUVIPUXPJ-UHFFFAOYSA-N
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Patent
US04166915

Procedure details

The carboxylic acid (51 g) prepared in Example 1 was slowly added with stirring to sulfuric acid (500 ml, 75 percent by volume). The exothermic reaction that ensued was controlled by an ice-water bath. The reaction subsided after several minutes and the resulting dark solution was then kept at room temperature for about 10 days. The solution was then poured into ice-water (150 ml) and the product then extracted with diethyl ether (three 200-ml portions). The combined extracts were washed with saturated sodium bicarbonate solution (200 ml). The ether was evaporated yielding 45.5 g of 6-oxatricyclo[3.2.1.13,8 ]nonan-7-one which was about 91 percent of theory. The product was identified by GC-mass spectrometric, infrared and melting point analysis.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O>>[CH:2]12[CH:1]3[CH2:7][CH:4]([CH2:5][CH:6]3[O:9][C:8]1=[O:10])[CH2:3]2

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
that ensued was controlled by an ice-water bath
WAIT
Type
WAIT
Details
The reaction subsided after several minutes
EXTRACTION
Type
EXTRACTION
Details
the product then extracted with diethyl ether (three 200-ml portions)
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium bicarbonate solution (200 ml)
CUSTOM
Type
CUSTOM
Details
The ether was evaporated

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
C12CC3CC(OC1=O)C2C3
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04166915

Procedure details

The carboxylic acid (51 g) prepared in Example 1 was slowly added with stirring to sulfuric acid (500 ml, 75 percent by volume). The exothermic reaction that ensued was controlled by an ice-water bath. The reaction subsided after several minutes and the resulting dark solution was then kept at room temperature for about 10 days. The solution was then poured into ice-water (150 ml) and the product then extracted with diethyl ether (three 200-ml portions). The combined extracts were washed with saturated sodium bicarbonate solution (200 ml). The ether was evaporated yielding 45.5 g of 6-oxatricyclo[3.2.1.13,8 ]nonan-7-one which was about 91 percent of theory. The product was identified by GC-mass spectrometric, infrared and melting point analysis.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O>>[CH:2]12[CH:1]3[CH2:7][CH:4]([CH2:5][CH:6]3[O:9][C:8]1=[O:10])[CH2:3]2

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
that ensued was controlled by an ice-water bath
WAIT
Type
WAIT
Details
The reaction subsided after several minutes
EXTRACTION
Type
EXTRACTION
Details
the product then extracted with diethyl ether (three 200-ml portions)
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium bicarbonate solution (200 ml)
CUSTOM
Type
CUSTOM
Details
The ether was evaporated

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
C12CC3CC(OC1=O)C2C3
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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